![molecular formula C7H14N4O4 B12316904 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-2’-Deoxyribofuranosyl-3-guanylurea: is a chemical compound with the molecular formula C7H14N4O4 and a molecular weight of 218.21 g/mol It is a derivative of guanylurea and is structurally characterized by the presence of a deoxyribofuranosyl group attached to the guanylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-2’-Deoxyribofuranosyl-3-guanylurea typically involves the reaction of guanylurea with a deoxyribofuranosyl donor. One common method includes the use of protected deoxyribofuranosyl derivatives, which are reacted with guanylurea under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of D-2’-Deoxyribofuranosyl-3-guanylurea may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in bulk quantities. The process may also involve continuous monitoring and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: D-2’-Deoxyribofuranosyl-3-guanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanylurea derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-2’-Deoxyribofuranosyl-3-guanylurea is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and chemical kinetics .
Biology: In biological research, the compound is used to study nucleotide analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of similar nucleoside analogs .
Medicine: Its structural similarity to nucleosides makes it a candidate for drug design and development .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific chemical properties .
Wirkmechanismus
The mechanism of action of D-2’-Deoxyribofuranosyl-3-guanylurea involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . Additionally, the compound’s ability to form stable complexes with nucleic acids makes it useful in studying DNA and RNA interactions .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyguanosine: A nucleoside analog with a similar structure but different functional groups.
3’-Deoxyguanosine: Another nucleoside analog with variations in the sugar moiety.
5-Aza-2’-deoxycytidine: A compound used in epigenetic studies and cancer therapy.
Uniqueness: D-2’-Deoxyribofuranosyl-3-guanylurea is unique due to its specific combination of a deoxyribofuranosyl group and a guanylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14N4O4 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14) |
InChI-Schlüssel |
VGUQMXPKKFTIJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


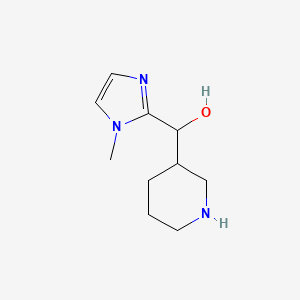
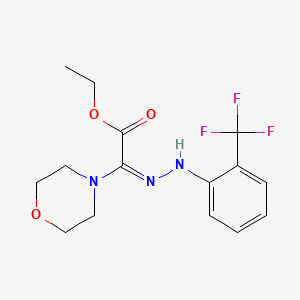
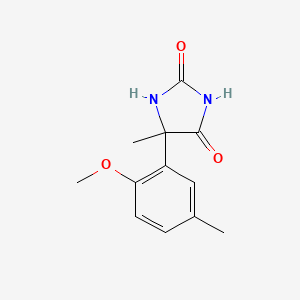

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
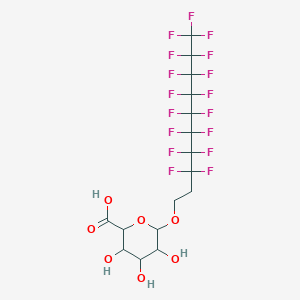

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
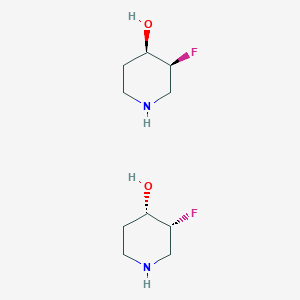
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
